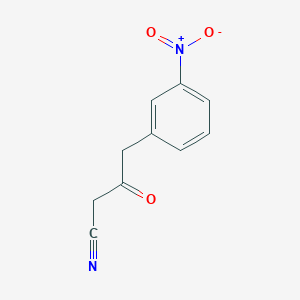

4-(3-Nitrophenyl)-3-oxo-butyronitrile

Description

4-(3-Nitrophenyl)-3-oxo-butyronitrile is a nitrile-containing organic compound featuring a 3-nitrophenyl substituent at the 4-position and a ketone group at the 3-position. Nitriles are widely used as intermediates in organic synthesis due to their versatility in transformations, such as hydrolysis to carboxylic acids or amides . The 3-nitrophenyl group confers electron-withdrawing effects, which may influence the compound’s stability, solubility, and participation in electrophilic reactions.

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

4-(3-nitrophenyl)-3-oxobutanenitrile |

InChI |

InChI=1S/C10H8N2O3/c11-5-4-10(13)7-8-2-1-3-9(6-8)12(14)15/h1-3,6H,4,7H2 |

InChI Key |

CMSGABKPCQPRMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile

- Structure : Differs in substituent position (3-nitrophenyl at 2-position) and an additional phenyl group at the 4-oxo position.

- Functional Groups : Nitrile, ketone, and nitro groups.

- Applications : Nitriles like this are valuable intermediates in pharmaceuticals and agrochemicals due to their ability to form amides or amines .

N-(4-Nitrophenyl)-3-oxobutyramide

- Structure : Contains a 4-nitrophenyl group and an amide instead of a nitrile.

- Functional Groups : Amide, ketone, and nitro groups.

- Physicochemical Properties : The amide group enhances hydrogen bonding capability, increasing solubility in polar solvents compared to nitriles. This compound is listed in commercial catalogs (e.g., TCI Chemicals) for research applications .

- Reactivity : Amides are less reactive than nitriles, making this compound more stable but less versatile in synthetic pathways.

1-(4-Nitrophenyl)-3-Oxo-1-Butanol

- Structure : Features a hydroxyl group instead of a nitrile and a 4-nitrophenyl substituent.

- Functional Groups : Hydroxyl, ketone, and nitro groups.

- Properties : The hydroxyl group increases hydrophilicity (LogP ≈ 1.44) and polar surface area (PSA ≈ 78.74 Ų), making it more water-soluble than nitrile analogs .

- Applications : Used in asymmetric aldol reactions and organic catalysis due to its chiral center .

4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile

- Structure : Substituted with fluorine atoms (trifluoro and 4-fluorophenyl groups).

- Functional Groups : Nitrile, ketone, fluoro, and trifluoromethyl groups.

- Electronic Effects : Fluorine atoms increase electronegativity, enhancing electrophilicity at the ketone and nitrile groups compared to nitro-substituted analogs.

- Molecular Weight: 231.15 g/mol, heavier than non-fluorinated analogs due to fluorine atoms .

Data Table: Key Properties of Compared Compounds

Research Findings and Trends

- Electronic Effects : Nitro groups (strong electron-withdrawing) in this compound enhance the electrophilicity of the ketone, facilitating nucleophilic additions. Fluorinated analogs (e.g., compound in ) exhibit even greater electrophilicity due to fluorine’s inductive effects.

- Biological Activity : Nitriles with nitroaryl groups are explored for antimicrobial and anticancer properties, though substituent positions significantly impact efficacy .

- Synthetic Utility : The target compound’s nitrile group allows conversion to amines or carboxylic acids, whereas hydroxyl or amide analogs (e.g., ) are more suited for hydrogen-bond-driven applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.